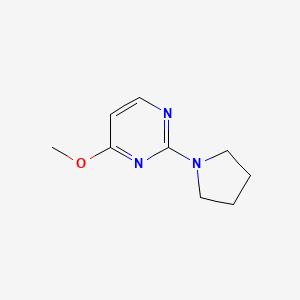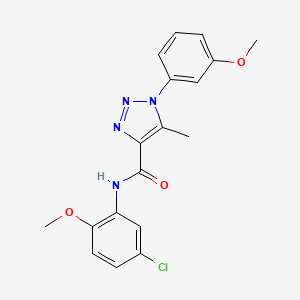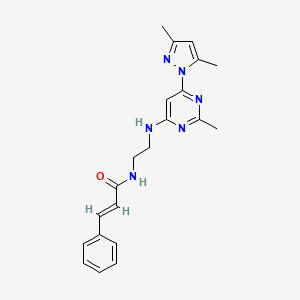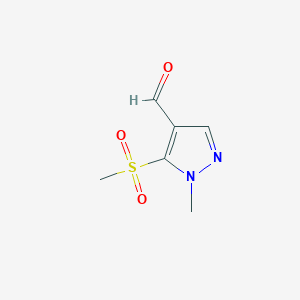
5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde, often involves multi-step reactions utilizing various starting materials. One example is the synthesis of 6-aminopyrazolo[3,4-d]pyrimidine developed through acid-promoted synthesis from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, indicating a versatile approach to creating pyrazole-based compounds (Tseng, C., Tsai, S., Li, S., & Wong, F., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing the spatial arrangement of the molecule and providing insights into the planarity between the pyrazole ring and adjacent groups (Xu, C., & Shi, Y., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to various products depending on the reactants and conditions employed. The reactivity of the methanesulfonyl group in pyrazole derivatives, such as in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, showcases the diverse chemical behavior and potential for generating compounds with novel properties (Ledenyova, I., Kartavtsev, P., Shikhaliev, K., & Egorova, A., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the nature of substituents on the pyrazole ring and are essential for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, are central to their application in synthesis. Investigations into the selective synthesis of pyrazole derivatives highlight the ability to manipulate these compounds for targeted chemical reactions, showcasing their versatility in organic synthesis (Zhu, Y., Hong, J., Zhou, Y., Xiao, Y., Lin, M., & Zhan, Z., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Xu and Shi (2011) demonstrated the synthesis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into the crystal structure and potential for the synthesis of new pyrazole derivatives (Xu & Shi, 2011).
Chemical Synthesis and Applications
- Tseng et al. (2019) explored a one-pot acid-promoted synthesis method involving 5-amino-1H-pyrazole-4-carbaldehydes, suggesting a versatile synthesis route for related pyrazole derivatives (Tseng et al., 2019).
- Coppo and Fawzi (1997) reported on the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, starting from compounds like ethyl 5-aminopyrazole-4-carboxylates, which relates to the broader family of pyrazole derivatives (Coppo & Fawzi, 1997).
Molecular Structure and Properties
- Trilleras et al. (2014) studied a similar compound, focusing on its molecular structure and the formation of hydrogen-bonded chains, which could provide insight into the molecular behavior of pyrazole derivatives (Trilleras et al., 2014).
- Cuartas et al. (2017) synthesized reduced bipyrazoles from a pyrazole precursor, indicating potential applications in synthesizing structurally diverse compounds (Cuartas et al., 2017).
Specialized Chemical Applications
- Rozze and Fray (2009) described the preparation of a deuterated compound for bioanalytical standards, showcasing the potential for specialized applications in chemical analysis (Rozze & Fray, 2009).
- Uraev et al. (2020) synthesized aminomethylene derivatives of pyrazole, leading to new metal-chelates, indicating potential in developing new materials or catalysts (Uraev et al., 2020).
Chemical Transformation and Characterization
- Kumar et al. (2019) detailed the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, providing a method for synthesizing and characterizing novel compounds (Kumar et al., 2019).
- Attaryan et al. (2012) reported on the synthesis and structure of pyrazole-4-carbaldehyde oximes, contributing to the understanding of the chemical properties of related compounds (Attaryan et al., 2012).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives, in general, are known to influence a range of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and pH can affect the compound’s stability and its interaction with targets . .
Safety and Hazards
While the specific safety and hazards for “5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde” are not mentioned in the search results, similar compounds like “1-Methyl-1H-pyrazole-4-carboxaldehyde” are known to cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-6(12(2,10)11)5(4-9)3-7-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQEOFLAHUTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
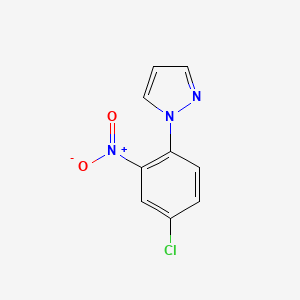
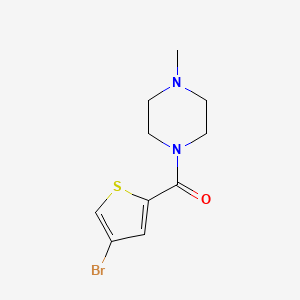
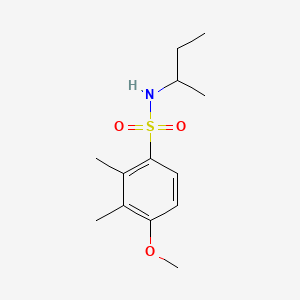



![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
